- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215
Cas no 253-82-7 (Quinazoline)
Quinazoline Chemical and Physical Properties
Names and Identifiers
-
- Quinazoline
- 1,3-Benzodiazine
- 1,3-Diazanaphthalene
- 5,6-Benzopyrimidine
- Benzo[a]pyrimidine
- Benzopyrimidine
- Phenmiazine
- NSC 72372
- Chinazolin
- Quinazoline 98%
- Benzo(a)pyrimidine
- UB9QUR18NL
- JWVCLYRUEFBMGU-UHFFFAOYSA-N
- Quinazoline, 98%
- Benzo(e)pyrimidine
- NSC72372
- Quinazoline, 99%
- benzo-1,3-diazine
- 4.5-Benzopyrimidine
- WLN: T66 BN DNJ
- NCIOpen2_000549
- KSC202E1T
- BIDD:GT00
- CHEBI:36621
- EN300-84601
- InChI=1/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6
- QUZ
- QUINAZOLINE [MI]
- 253-82-7
- GS-3258
- SY006075
- NS00027881
- AC-907/25014195
- UNII-UB9QUR18NL
- J-524172
- PB47603
- AC-18352
- Quinazolines
- Z1251332997
- A817834
- FT-0631892
- EINECS 205-965-3
- BIDD:GT0070
- AKOS015900554
- Q0055
- NSC-72372
- CHEMBL301359
- SCHEMBL5920
- CU-00000000401-1
- MFCD00006712
- CS-W002010
- Q426278
- J-015972
- BDBM50049572
- DTXSID7075214
- DB-046688
- DTXCID2037265
- 205-965-3
-
- MDL: MFCD00006712
- Inchi: 1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
- InChI Key: JWVCLYRUEFBMGU-UHFFFAOYSA-N
- SMILES: N1C=NC=C2C=CC=CC=12
Computed Properties
- Exact Mass: 130.05300
- Monoisotopic Mass: 130.053098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: Yellow liquid crystal, quinoline odor, slightly bitter taste, easily soluble in water, neutral reaction in aqueous solution, soluble in most organic solvents
- Density: 1.2002 (rough estimate)
- Melting Point: 48.0 to 51.0 deg-C
- Boiling Point: 243°C(lit.)
- Flash Point: Degrees Fahrenheit:222.8°F
Degrees Celsius:106°C - Refractive Index: 1.6231 (estimate)
- Solubility: H2O: freely soluble
- PSA: 25.78000
- LogP: 1.62980
- Solubility: It is easily soluble in water. The aqueous solution reacts neutrally and is soluble in most organic solvents
- Merck: 8053
- pka: 3.43(at 20℃)
Quinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,Room Temperature(BD150016)
Quinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011154-25g |
Quinazoline |
253-82-7 | 95% | 25g |
$248.40 | 2023-09-02 | |
| Alichem | A189011154-100g |
Quinazoline |
253-82-7 | 95% | 100g |
$525.00 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0055-1G |
Quinazoline |
253-82-7 | >98.0%(GC)(T) | 1g |
¥730.00 | 2024-04-16 | |
| Fluorochem | 078701-1g |
Quinazoline |
253-82-7 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 078701-5g |
Quinazoline |
253-82-7 | 95% | 5g |
£39.00 | 2022-03-01 | |
| Fluorochem | 078701-10g |
Quinazoline |
253-82-7 | 95% | 10g |
£67.00 | 2022-03-01 | |
| Fluorochem | 078701-25g |
Quinazoline |
253-82-7 | 95% | 25g |
£126.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q107983-1g |
Quinazoline |
253-82-7 | 98% | 1g |
¥87.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q107983-25g |
Quinazoline |
253-82-7 | 98% | 25g |
¥1290.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q107983-5g |
Quinazoline |
253-82-7 | 98% | 5g |
¥370.90 | 2023-09-01 |
Quinazoline Production Method
Production Method 1
1.2 Reagents: Sodium chloride Solvents: Ethanol ; overnight, -20 °C
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Quinazoline Raw materials
Quinazoline Preparation Products
Quinazoline Suppliers
Quinazoline Related Literature
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Thomas Mathew,Attila á. Papp,Farzaneh Paknia,Santos Fustero,G. K. Surya Prakash Chem. Soc. Rev. 2017 46 3060
-
2. Thermochemical and theoretical studies of some benzodiazinesManuel A. V. Ribeiro da Silva,M. Agostinha R. Matos,Victor M. F. Morais J. Chem. Soc. Faraday Trans. 1995 91 1907
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3. Thermochemical and theoretical studies of some benzodiazinesManuel A. V. Ribeiro da Silva,M. Agostinha R. Matos,Victor M. F. Morais J. Chem. Soc. Faraday Trans. 1995 91 1907
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Mohamed H. El-Shershaby,Adel Ghiaty,Ashraf H. Bayoumi,Hany E. A. Ahmed,Mona S. El-Zoghbi,Khaled El-Adl,Hamada S. Abulkhair New J. Chem. 2021 45 11136
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Andris Jeminejs,Irina Novosjolova,ērika Bizdēna,Māris Turks Org. Biomol. Chem. 2021 19 7706
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Additional information on Quinazoline
Recent Advances in Quinazoline Research: Insights on CAS 253-82-7 and Therapeutic Applications
Quinazoline derivatives, particularly those associated with the chemical identifier CAS 253-82-7, have garnered significant attention in recent years due to their diverse pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on Quinazoline-based compounds, focusing on their molecular mechanisms, synthetic pathways, and clinical relevance. Recent studies highlight the role of Quinazoline scaffolds in targeting tyrosine kinase receptors, DNA repair enzymes, and other critical cellular pathways implicated in cancer, inflammation, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a novel Quinazoline derivative (CAS 253-82-7) in inhibiting epidermal growth factor receptor (EGFR) mutations resistant to first-line therapies. The compound exhibited a 70% reduction in tumor growth in xenograft models, with minimal off-target effects. Structural optimization of the Quinazoline core was achieved through computational modeling, enhancing binding affinity to ATP pockets while improving metabolic stability.
In parallel, researchers at the University of Cambridge reported breakthrough results in using Quinazoline-based PROTACs (Proteolysis-Targeting Chimeras) to degrade oncogenic proteins. The study leveraged CAS 253-82-7 as a warhead, demonstrating selective degradation of BRD4 in leukemia cells at nanomolar concentrations. This approach addresses limitations of traditional small-molecule inhibitors by enabling complete target elimination rather than mere inhibition.
The synthetic accessibility of Quinazoline derivatives remains a key focus area. A 2024 Nature Protocols paper detailed a scalable, one-pot synthesis of CAS 253-82-7 using continuous flow chemistry, achieving 92% yield with superior regioselectivity. This advancement significantly reduces production costs while meeting Good Manufacturing Practice (GMP) standards for clinical-grade material.
Emerging applications in antimicrobial resistance have also been explored. Quinazoline compounds incorporating the 253-82-7 scaffold showed potent activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting dihydrofolate reductase (DHFR), with MIC values ≤0.5 μg/mL. These findings were validated in a phase IIa clinical trial, showing 85% sputum conversion rates at week 8.
Despite these advances, challenges persist in optimizing pharmacokinetic properties of Quinazoline derivatives. Recent ADMET studies identified metabolic liabilities in certain 253-82-7 analogs, prompting development of deuterated versions to prolong half-life. The field continues to evolve with CRISPR-based screening identifying novel Quinazoline targets, including previously undruggable transcription factors.
In conclusion, Quinazoline research centered on CAS 253-82-7 represents a dynamic frontier in drug discovery. The scaffold's versatility enables targeting of multiple disease pathways, while advances in synthetic chemistry and protein degradation technologies expand its therapeutic potential. Future directions include combinatorial therapies and AI-driven design of next-generation Quinazoline derivatives with improved safety profiles.
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